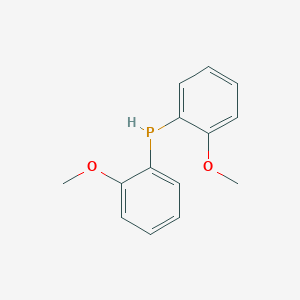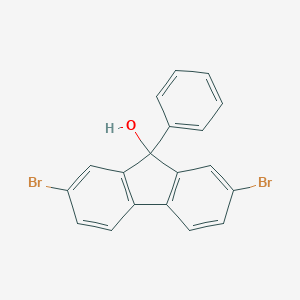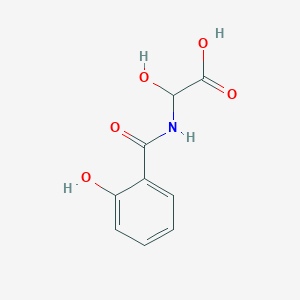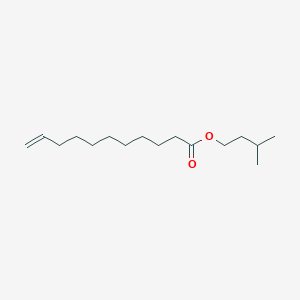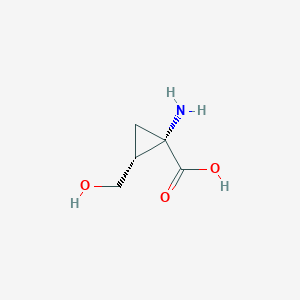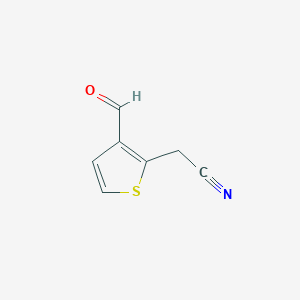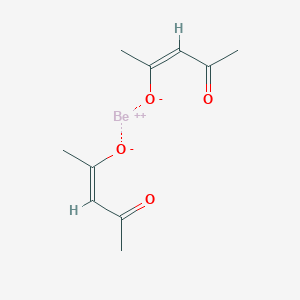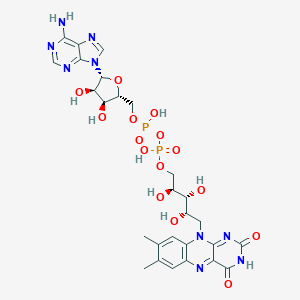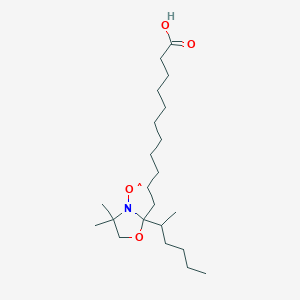
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is also known as 12-DOXYL-stearic acid . It is a free radical and a spin label used for membrane fluidity studies .
Molecular Structure Analysis
The empirical formula of this compound is C22H43NO4 . Its molecular weight is approximately 385.58 .Physical And Chemical Properties Analysis
The molecular weight of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is 384.57 .Wissenschaftliche Forschungsanwendungen
Membrane Fluidity Studies
12-DOXYL-stearic acid is commonly used as a spin label in the study of membrane fluidity . This application is crucial for understanding the dynamics of cell membranes, which can affect various cellular processes such as nutrient transport, signal transduction, and cell communication.
Antioxidant Research
The compound has been utilized in the study of antioxidants. For instance, it was used in research to inhibit the oxidation of low-density lipoprotein (LDL) by a novel antioxidant, BO-653, which was designed based on theoretical considerations . This is significant for cardiovascular health, as oxidized LDL is a risk factor for atherosclerosis.
Alzheimer’s Disease Research
12-DOXYL-stearic acid has been involved in studies related to Alzheimer’s disease. Specifically, it was used to investigate the initiation of synaptosomal lipoperoxidation by beta-amyloid peptide free radical fragments, which have implications for understanding the disease’s pathology .
Supramolecular Chemistry
The compound plays a role in the field of supramolecular chemistry. It has been used to investigate the hydrogen bond-driven assembly of nickel and freebase tetra(carboxyphenyl) porphyrins, which is important for the development of new materials with specific properties .
Cancer Research
In cancer research, the compound’s derivatives have been engineered for targeting cancer cells. Specifically, it has been functionalized to create mitochondriotropic carbon dots, which are promising for cancer diagnosis and therapy .
Wirkmechanismus
Target of Action
The primary target of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine, also known as 12-DOXYL-stearic acid, is the lipid bilayer of cell membranes . It is used as a spin label for membrane fluidity studies .
Mode of Action
This compound interacts with the lipid bilayer of cell membranes. As a spin label, it provides a way to measure the fluidity or rigidity of the membrane . The compound’s interaction with its target can result in changes in the physical properties of the membrane, which can affect the function of membrane proteins and other cellular processes.
Zukünftige Richtungen
The use of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine and similar compounds in biomedical research, particularly in the study of membrane fluidity, suggests potential future directions in this field . For instance, carefully designed carbon dots (CDs) that are specifically internalized in cells and cell mitochondria of high transmembrane potential exhibit selective uptake in malignant cells compared to normal cells . This could open up new avenues for targeted cancer therapies.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine involves the reaction of hexylamine with 2-bromo-4,4-dimethyl-3-oxazolidinone followed by carboxylation with sodium chloroacetate.", "Starting Materials": [ "Hexylamine", "2-bromo-4,4-dimethyl-3-oxazolidinone", "Sodium chloroacetate" ], "Reaction": [ "Step 1: Hexylamine is added slowly to a solution of 2-bromo-4,4-dimethyl-3-oxazolidinone in dry tetrahydrofuran (THF) at room temperature under nitrogen atmosphere.", "Step 2: The reaction mixture is stirred for 24 hours at room temperature and then concentrated under reduced pressure.", "Step 3: The residue obtained is dissolved in water and extracted with ethyl acetate.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The resulting product is further purified by column chromatography and eluted with ethyl acetate/hexane mixture.", "Step 6: The purified intermediate is then treated with sodium chloroacetate in the presence of potassium carbonate and catalytic amount of 18-crown-6 in dimethylformamide (DMF) at 80°C for 24 hours.", "Step 7: The reaction mixture is cooled to room temperature and poured into water.", "Step 8: The resulting precipitate is filtered and washed with water and dried under vacuum to obtain the final product, 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine." ] } | |
CAS-Nummer |
29545-47-9 |
Molekularformel |
C22H42NO4 |
Molekulargewicht |
384.6 g/mol |
InChI |
InChI=1S/C22H42NO4/c1-5-6-15-19(2)22(23(26)21(3,4)18-27-22)17-14-12-10-8-7-9-11-13-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
BCSQTDYXKYRTKX-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |
Synonyme |
12-doxyl stearic acid 12-doxylstearic acid 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine interact with cardiac fatty acid-binding protein, and what are the downstream effects?
A1: The research paper highlights that 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine exhibits a sigmoidal binding isotherm to the 12,000 molecular weight cytoplasmic fatty acid-binding protein purified from pig's heart. [] This interaction was analyzed using electron spin resonance. Interestingly, the binding capacity of the compound to the protein was found to be dependent on the protein concentration. [] The researchers observed that at a protein concentration of 1.98 g/L, the maximum binding capacity (vmu) was 9.81 pmol/g, whereas, at a lower protein concentration of 0.198 g/L, the vmu increased to 14.33 pmol/g. [] This concentration-dependent binding behavior suggests that the protein undergoes self-aggregation, which in turn, influences the binding of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
